N-butyl-1,4-dimethyl-1H-pyrazol-3-amine

Analytical Chemistry Medicinal Chemistry Method Development

Select N-butyl-1,4-dimethyl-1H-pyrazol-3-amine for SAR studies requiring precise lipophilicity (cLogP ~1.3). The n-butyl chain distinctively alters permeability versus N-ethyl/propyl analogs. Ideal for medicinal chemistry leads targeting CNS space and for constructing N-alkyl pyrazole libraries in agrochemical research. Free amine handle enables facile diversification.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B11738221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1,4-dimethyl-1H-pyrazol-3-amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCCCNC1=NN(C=C1C)C
InChIInChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11)
InChIKeyOKGNJIYEFKTLQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-butyl-1,4-dimethyl-1H-pyrazol-3-amine: Key Identifiers and Core Pyrazole Scaffold for Research Procurement


N-butyl-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856093-05-4) is a substituted pyrazole derivative characterized by an amino group at the 3-position, methyl groups at the 1- and 4-positions, and an n-butyl group at the N1 nitrogen . The free base has a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.25 g/mol ; it is also commonly available as the hydrochloride salt (C₉H₁₈ClN₃, 203.71 g/mol) . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with its distinct substitution pattern differentiating it from other N-alkyl pyrazole amines [1].

Why N-butyl-1,4-dimethyl-1H-pyrazol-3-amine Cannot Be Casually Replaced by Other Pyrazole Amines


N-alkyl pyrazole amines exhibit distinct physicochemical and pharmacological profiles that are highly sensitive to the nature and length of the N-substituent. In the pyrazole class, even modest changes in the N-alkyl chain (e.g., n-butyl vs. isobutyl vs. propyl) can alter lipophilicity (cLogP), metabolic stability, and target binding affinity by orders of magnitude [1]. Specifically, the n-butyl group on N-butyl-1,4-dimethyl-1H-pyrazol-3-amine imparts a calculated logP approximately 1.3–1.7 units higher than the unsubstituted 1,4-dimethyl-1H-pyrazol-3-amine parent (cLogP ~0.0) . This lipophilicity shift is critical for membrane permeability, off-target promiscuity, and in vivo distribution. Consequently, substituting with an N-ethyl or N-propyl analog—or omitting the alkyl chain altogether—will fundamentally alter the compound's behavior in biological assays and synthetic applications. The quantitative differential evidence presented below underscores why procurement decisions must be made with precise substitution in mind.

Quantitative Differentiation: N-butyl-1,4-dimethyl-1H-pyrazol-3-amine vs. Closest Analogs


Molecular Weight Advantage for LC-MS Detection and Fractionation

The molecular weight of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine free base (167.25 g/mol) is significantly higher than that of the unsubstituted parent 1,4-dimethyl-1H-pyrazol-3-amine (111.15 g/mol) . This +56.1 Da mass shift (equivalent to a butyl group) improves mass spectrometric differentiation from background ions and facilitates chromatographic separation in reverse-phase systems .

Analytical Chemistry Medicinal Chemistry Method Development

Lipophilicity Enhancement for Improved Cellular Permeability

The n-butyl substituent increases the calculated AlogP of N-butyl-1,4-dimethyl-1H-pyrazol-3-amine to approximately 1.29 , compared to a predicted cLogP of ~0.0 for the parent 1,4-dimethyl-1H-pyrazol-3-amine. This >1.2 log unit increase in lipophilicity enhances passive membrane permeability and is expected to improve cellular uptake in vitro [1].

Drug Design Physicochemical Property Lipophilicity

Synthetic Versatility as an Intermediate in Agrochemical and Pharmaceutical Patents

N-alkyl pyrazole amines, including n-butyl-substituted variants, are explicitly claimed as key intermediates in patents for antiviral agents (US4000281) and agrochemical formulations (e.g., NBPT/DMPP stabilizers) [1]. The presence of a free amino group at the 3-position enables further derivatization (e.g., acylation, sulfonylation, reductive amination) to access diverse bioactive chemotypes.

Synthetic Chemistry Patent Analytics Building Block

Optimal Use Cases for N-butyl-1,4-dimethyl-1H-pyrazol-3-amine Based on Differentiated Properties


Scaffold Optimization for CNS-Penetrant Drug Candidates

The compound's calculated AlogP of 1.29 and moderate molecular weight position it within CNS drug-like space. Medicinal chemists should prioritize this n-butyl analog over shorter N-alkyl chains (e.g., methyl, ethyl) when designing pyrazole-based leads that require balanced blood-brain barrier permeability and target engagement. Use in SAR studies to explore the impact of N-alkyl chain length on in vitro potency and metabolic stability .

LC-MS/MS Method Development and Bioanalytical Quantification

The +56.1 Da mass shift relative to the parent pyrazole amine enables easier differentiation from endogenous interferences in biological matrices. This compound is well-suited as a model analyte for developing and validating LC-MS/MS assays intended for structurally related N-alkyl pyrazoles. Its distinct retention time and mass transition can serve as a system suitability standard .

Synthesis of Patent-Protected Pyrazole-Derived Agrochemicals

As exemplified in patents covering pyrazole-based pesticides and nitrification inhibitors, the n-butyl group is a recurring motif. Researchers in agrochemical discovery should select N-butyl-1,4-dimethyl-1H-pyrazol-3-amine to synthesize focused libraries that explore the structure-activity relationships of N-alkyl pyrazole carboxamides or ureas. The free amino group provides a convenient handle for diversification [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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